Lipophilicity Comparison: Intermediate logP Offers a Balance Between Aqueous Solubility and Membrane Permeability
[3-(Benzyloxy)oxetan-3-yl]methanol exhibits a calculated XLogP3 value of 0.4, positioning it between the more hydrophilic unprotected oxetane diol ([3-(hydroxymethyl)oxetan-3-yl]methanol, XlogP -1.4) and the more lipophilic monofunctional benzyl ether (3-(benzyloxy)oxetane, LogP 1.68) [1]. This intermediate lipophilicity is particularly relevant for medicinal chemistry applications where balanced solubility and passive membrane permeability are required.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 0.4 |
| Comparator Or Baseline | (Oxetan-3-yl)methanol (CAS 6246-06-6): LogP -1.15; 3-(Benzyloxy)oxetane (CAS 95257-22-0): LogP 1.68; [3-(Hydroxymethyl)oxetan-3-yl]methanol (CAS 2754-18-9): XlogP -1.4; 3-Methyl-3-oxetanemethanol (CAS 3143-02-0): LogP -0.61 |
| Quantified Difference | ΔLogP = +0.79 to +1.8 relative to simple oxetane alcohols; ΔLogP = -1.28 relative to monofunctional benzyl ether |
| Conditions | Calculated partition coefficient (XLogP3) from molecular structure; comparator data sourced from ChemSrc and Chem960 databases |
Why This Matters
An XLogP3 of 0.4 places this building block in the 'sweet spot' for CNS drug-like properties (typically 1-3) while maintaining sufficient polarity for aqueous solubility, reducing the need for additional property-tuning steps.
- [1] Kuujia. [3-(Benzyloxy)oxetan-3-yl]methanol XLogP3 0.4; ChemSrc. (Oxetan-3-yl)methanol (CAS 6246-06-6) LogP -1.15; ChemSrc. 3-(Benzyloxy)oxetane (CAS 95257-22-0) LogP 1.68; Chem960. [3-(Hydroxymethyl)oxetan-3-yl]methanol (CAS 2754-18-9) XlogP -1.4; ChemSrc. 3-Methyl-3-oxetanemethanol (CAS 3143-02-0) LogP -0.61. View Source
